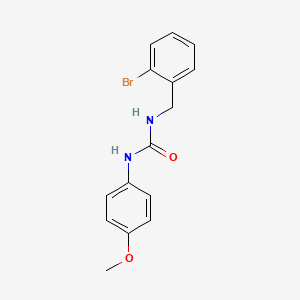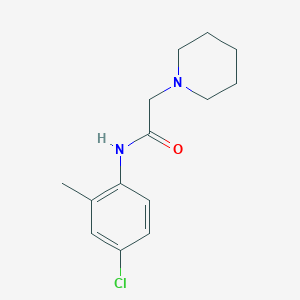
2-(4-chloro-2-fluorophenyl)-N-(2-methoxybenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-fluorophenyl)-N-(2-methoxybenzyl)acetamide, also known as CFM-2, is a chemical compound that has been widely researched in the field of neuroscience. CFM-2 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in learning and memory processes.
作用机制
2-(4-chloro-2-fluorophenyl)-N-(2-methoxybenzyl)acetamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. NMDA receptors require the binding of both glutamate and glycine to activate, and this compound prevents the binding of glycine, thereby inhibiting the activation of the receptor. This leads to a decrease in calcium influx into the postsynaptic neuron, which is necessary for the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been found to improve cognitive function and memory in models of Alzheimer's disease and traumatic brain injury. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy. However, this compound has been found to have neurotoxic effects at high concentrations, leading to neuronal cell death.
实验室实验的优点和局限性
One advantage of 2-(4-chloro-2-fluorophenyl)-N-(2-methoxybenzyl)acetamide is its selective antagonism of the NMDA receptor, which allows for the investigation of the role of NMDA receptors in various neurological disorders. However, this compound has been found to have neurotoxic effects at high concentrations, which limits its use in in vivo experiments. Additionally, this compound has poor solubility in water, which can make it difficult to administer in experiments.
未来方向
For research on 2-(4-chloro-2-fluorophenyl)-N-(2-methoxybenzyl)acetamide include investigating its potential therapeutic use in neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, further studies are needed to determine the optimal dosage and administration of this compound to minimize its neurotoxic effects. Finally, the development of more soluble analogs of this compound could improve its use in in vivo experiments.
合成方法
2-(4-chloro-2-fluorophenyl)-N-(2-methoxybenzyl)acetamide can be synthesized using a multi-step process starting from 4-chloro-2-fluoroaniline and 2-methoxybenzaldehyde. The first step involves the reaction of 4-chloro-2-fluoroaniline with ethyl chloroacetate in the presence of sodium hydride to form 2-(4-chloro-2-fluorophenyl)acetamide. The second step involves the reaction of 2-(4-chloro-2-fluorophenyl)acetamide with 2-methoxybenzaldehyde in the presence of sodium hydride to form this compound, which is this compound.
科学研究应用
2-(4-chloro-2-fluorophenyl)-N-(2-methoxybenzyl)acetamide has been extensively studied in the field of neuroscience due to its selective antagonism of the NMDA receptor. NMDA receptors are involved in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time, and are critical for learning and memory processes. This compound has been used to investigate the role of NMDA receptors in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
属性
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-21-15-5-3-2-4-12(15)10-19-16(20)8-11-6-7-13(17)9-14(11)18/h2-7,9H,8,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKNKMQBPWCINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5418884.png)
![8-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5418891.png)
![N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5418895.png)
![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-methoxyquinoline](/img/structure/B5418902.png)
![3-[2-(4-bromophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B5418920.png)
![N-1,3-thiazol-2-ylbicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5418923.png)
![2-butyl-5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5418934.png)

![(1R*,2R*,6S*,7S*)-4-(1H-indol-7-ylcarbonyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5418937.png)
![N-benzyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5418943.png)
![2-cyclohexyl-7-(2,3-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5418955.png)
amino]-4-oxo-2-butenoic acid](/img/structure/B5418959.png)
![N-(2,4-dimethylphenyl)-N'-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5418975.png)
